molecular formula C16H13NO2S B5688981 (E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile

(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile

Cat. No.: B5688981
M. Wt: 283.3 g/mol
InChI Key: AIBTZXKBPAAMRL-LFIBNONCSA-N
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Description

(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a sulfonyl group, a nitrile group, and a conjugated double bond

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-13-7-9-15(10-8-13)20(18,19)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBTZXKBPAAMRL-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable nitrile precursor under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonyl compounds.

Scientific Research Applications

(E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group may also participate in binding interactions with biological molecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to (E)-2-(4-methylphenyl)sulfonyl-3-phenylprop-2-enenitrile include:

    This compound: Differing only in the position or nature of substituents on the phenyl rings.

    This compound: Compounds with similar functional groups but different core structures.

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